6-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridine-2-carbonitrile
Description
6-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyrazolo-pyridine core
Properties
IUPAC Name |
6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-6-10-2-1-3-12(15-10)17-5-4-11-9(8-17)7-14-16-11/h1-3,7H,4-5,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPQXWQQXVXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2)C3=CC=CC(=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridine-2-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the preparation of similar compounds often involves the use of diazopyrrolidones and acetylenedicarboxylic acid esters in the presence of catalysts like isoamyl nitrite and glacial acetic acid .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale cycloaddition reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of tetrahydropyridine derivatives.
Scientific Research Applications
6-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure and is used in the synthesis of various biologically active molecules.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Known for its antiviral properties, particularly against hepatitis B virus.
Uniqueness
6-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
